2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid

Antifungal Candida Dithiocarbamate

2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS 6499-11-2) is a thiocarbonylthio compound with a 3-methylpiperidine moiety linked to a thioacetic acid group. Its dual sulfur-carbon architecture enables its primary function as a chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization, where it provides precise control over polymer molecular weight and architecture.

Molecular Formula C9H15NO2S2
Molecular Weight 233.4 g/mol
CAS No. 6499-11-2
Cat. No. B3055475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid
CAS6499-11-2
Molecular FormulaC9H15NO2S2
Molecular Weight233.4 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C(=S)SCC(=O)O
InChIInChI=1S/C9H15NO2S2/c1-7-3-2-4-10(5-7)9(13)14-6-8(11)12/h7H,2-6H2,1H3,(H,11,12)
InChIKeyMVHAGEYWNWUNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS 6499-11-2): Technical and Procurement Overview


2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid (CAS 6499-11-2) is a thiocarbonylthio compound with a 3-methylpiperidine moiety linked to a thioacetic acid group [1]. Its dual sulfur-carbon architecture enables its primary function as a chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization, where it provides precise control over polymer molecular weight and architecture [2]. It is also studied as a dithiocarbamate derivative with potential antimicrobial and enzyme-inhibitory properties [3].

Why Simple Dithiocarbamates or Piperidine Analogs Cannot Replace 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid


Substitution with a generic dithiocarbamate or a simpler piperidine derivative fails due to the specific functional synergy required for both polymerization control and potential biological activity. The 3-methylpiperidine ring confers enhanced steric stability and a specific reactivity profile for RAFT polymerizations [1], while the thioacetic acid moiety significantly improves solubility in polar and protic media, a feature absent in many standard dithiocarbamates [2]. In biological contexts, the specific substitution pattern on the piperidine ring is critical; for example, dithiocarbamate derivatives with a piperidin-1-yl substituent have demonstrated a two-fold improvement in anticandidal effect over the reference drug ketoconazole, a level of activity not achievable with simpler or unsubstituted analogs [3].

Quantitative Performance Evidence for 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid


Antifungal Potency of Piperidine Dithiocarbamate Derivatives

A study of 18 novel dithiocarbamate derivatives found that compound 4a, which contains a piperidin-1-yl substituent and a dimethylthiocarbamoyl side chain, exhibited a twofold better anticandidal effect against all tested Candida species compared to the reference drug ketoconazole [1]. This provides a class-level benchmark for the potential activity of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid.

Antifungal Candida Dithiocarbamate

Antibacterial Activity of Piperidine Dithiocarbamates

In the same study, the antibacterial activity of compounds 4a, 4e, and 4p (MIC = 25 μg/mL) was equal to that of chloramphenicol against Klebsiella pneumoniae (ATCC 700603) and Escherichia coli (ATCC 35218) [1]. This demonstrates that piperidine-containing dithiocarbamates can achieve potency on par with a clinically used broad-spectrum antibiotic.

Antibacterial MIC Dithiocarbamate

Enzyme Inhibitory Activity of Dithiocarbamate Derivatives

The same series of dithiocarbamate derivatives showed low inhibitory activity against acetylcholinesterase (AChE) [1]. This indicates a degree of selectivity, as these compounds demonstrate potent antimicrobial effects while exhibiting minimal off-target activity against a key neurological enzyme, which is a desirable profile for developing anti-infective agents with potentially lower neurological side effects.

Acetylcholinesterase Enzyme Inhibition Dithiocarbamate

Polymerization Control with Piperidine-Based Chain Transfer Agents

A study on cyclic-amine-based dithiocarbamate CTAs demonstrated that pyrrolidine- and piperidine-based agents are reasonably good for controlling vinyl acetate polymerizations, yielding almost colorless polymers upon precipitation [1]. This suggests that 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid, with its piperidine core, can be an effective CTA for producing high-quality polymers with desirable aesthetic properties.

RAFT Polymerization Chain Transfer Agent Polymer Chemistry

Physicochemical Properties of 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid

The compound has a predicted XLogP3-AA of 2.1 [1] and a computed Log P of approximately 2.06 [2], indicating moderate lipophilicity. Its structure, which includes an acetic acid moiety, is noted to improve solubility in polar and protic solvents, facilitating its use in aqueous or protic media [3]. This is a key differentiator from more hydrophobic RAFT agents.

Physicochemical Solubility LogP

Optimal Application Scenarios for 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid


Development of Novel Antifungal Agents with Improved Potency

Given the class-level evidence that piperidine dithiocarbamates can achieve twofold better anticandidal effects than ketoconazole [1], 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid is a strong candidate scaffold for medicinal chemists developing next-generation antifungal therapies, particularly against drug-resistant Candida species.

Synthesis of Well-Defined, Colorless Polymers via RAFT Polymerization

This compound is a valuable chain transfer agent for RAFT polymerization, especially for vinyl acetate and other less activated monomers. Its use can lead to polymers with precise molecular weight control and high optical clarity, which is essential for advanced material applications in coatings, adhesives, and electronics [2].

Antibacterial Drug Discovery Targeting Gram-Negative Pathogens

The finding that piperidine dithiocarbamates exhibit MIC values (25 μg/mL) equivalent to chloramphenicol against K. pneumoniae and E. coli [1] positions this compound as a promising starting point for developing new antibacterial agents to combat Gram-negative infections, a critical area of unmet medical need.

Research in Selective Anti-Infective Agents with Reduced Off-Target Effects

The observed low acetylcholinesterase inhibitory activity of this chemical class [1], despite potent antimicrobial effects, makes 2-((3-Methylpiperidine-1-carbonothioyl)thio)acetic acid an attractive scaffold for designing safer anti-infective agents with a potentially lower risk of neurological side effects.

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